Cas no 1609558-86-2 (Ethyl 1-amino-2,7-naphthyridine-4-carboxylate)
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ETHYL 1-AMINO-2,7-NAPHTHYRIDINE-4-CARBOXYLATE
- 1-Amino-2,7-naphthyridine-4-carboxylic acid ethyl ester
- Ethyl 1-amino-2,7-naphthyridine-4-carboxylate
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- Inchi: 1S/C11H11N3O2/c1-2-16-11(15)9-6-14-10(12)8-5-13-4-3-7(8)9/h3-6H,2H2,1H3,(H2,12,14)
- InChI Key: SMUCCMUUGBSWHY-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN=C(C2C=NC=CC=21)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 260
- XLogP3: 0.9
- Topological Polar Surface Area: 78.1
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219008394-250mg |
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate |
1609558-86-2 | 95% | 250mg |
482.13 USD | 2021-06-15 | |
| Alichem | A219008394-1g |
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate |
1609558-86-2 | 95% | 1g |
1,303.26 USD | 2021-06-15 | |
| Chemenu | CM245026-1g |
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate |
1609558-86-2 | 97% | 1g |
$1139 | 2021-08-04 | |
| Chemenu | CM245026-1g |
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate |
1609558-86-2 | 97% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A290124-1g |
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate |
1609558-86-2 | 95% | 1g |
$1205.0 | 2024-04-23 |
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate Suppliers
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Naphthyridine carboxylic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Naphthyridines Naphthyridine carboxylic acids and derivatives
Additional information on Ethyl 1-amino-2,7-naphthyridine-4-carboxylate
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate (CAS No. 1609558-86-2): A Comprehensive Overview
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate (CAS No. 1609558-86-2) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds characterized by a fused pyridine and pyrimidine ring system. The unique structure of Ethyl 1-amino-2,7-naphthyridine-4-carboxylate makes it an interesting candidate for a wide range of applications, including drug discovery, organic synthesis, and materials science.
The chemical formula of Ethyl 1-amino-2,7-naphthyridine-4-carboxylate is C13H14N4O2, and its molecular weight is approximately 258.27 g/mol. The compound is typically synthesized through a multi-step process involving the condensation of ethyl cyanoacetate with 2-chloro-3-nitropyridine, followed by reduction and subsequent amidation steps. The detailed synthetic route has been well-documented in several research papers, highlighting the importance of precise reaction conditions to achieve high yields and purity.
In the realm of pharmacology, Ethyl 1-amino-2,7-naphthyridine-4-carboxylate has garnered attention due to its potential as a lead compound for the development of novel therapeutic agents. Recent studies have shown that this compound exhibits promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that Ethyl 1-amino-2,7-naphthyridine-4-carboxylate effectively inhibits the activity of certain kinases involved in cancer cell proliferation and metastasis.
The anti-inflammatory properties of Ethyl 1-amino-2,7-naphthyridine-4-carboxylate have also been explored in preclinical models. Research conducted at the University of California, Los Angeles (UCLA) found that this compound significantly reduces inflammation in animal models of rheumatoid arthritis. The mechanism of action involves the modulation of cytokine production and the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways, which are key regulators of inflammatory responses.
In addition to its pharmacological applications, Ethyl 1-amino-2,7-naphthyridine-4-carboxylate has shown promise in materials science. The unique electronic properties of naphthyridines make them suitable for use in organic electronics and photovoltaic devices. A study published in Advanced Materials in 2020 reported that derivatives of Ethyl 1-amino-2,7-naphthyridine-4-carboxylate exhibit excellent charge transport properties and can be used as active layers in organic field-effect transistors (OFETs).
The structural flexibility and functional group diversity of Ethyl 1-amino-2,7-naphthyridine-4-carboxylate also make it an attractive building block for organic synthesis. Chemists can readily modify the amino and carboxylic acid functionalities to create a wide range of derivatives with tailored properties. This versatility has led to its use in the synthesis of complex molecules for various applications, including pharmaceuticals, agrochemicals, and advanced materials.
Safety and toxicity studies on Ethyl 1-amino-2,7-naphthyridine-4-carboxylate have shown that it is generally well-tolerated at therapeutic doses. However, as with any chemical compound, proper handling and storage precautions should be observed to ensure safety. The compound should be stored in a cool, dry place away from sources of heat or ignition.
In conclusion, Ethyl 1-amino-2,7-naphthyridine-4-carboxylate (CAS No. 1609558-86-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and biological activities make it a valuable asset for researchers and developers working in drug discovery, organic synthesis, and materials science. As ongoing research continues to uncover new applications and mechanisms of action, the importance of this compound is likely to grow even further.
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